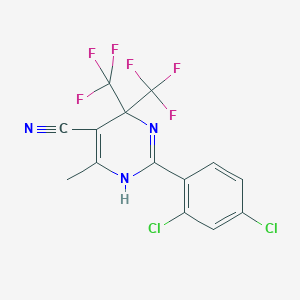![molecular formula C17H12BrN3S B11478323 3-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B11478323.png)
3-{[(E)-(4-bromophenyl)methylidene]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE is a complex organic compound that belongs to the class of thienopyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE typically involves a multi-step process. One common method includes the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and appropriate catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can produce various substituted thienopyridine compounds with different functional groups.
科学研究应用
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Industry: The compound’s unique chemical properties make it useful in materials science for developing new materials with specific functionalities.
作用机制
The mechanism of action of 3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of microbial strains by interfering with their cellular processes . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the cell membrane integrity and inhibits essential enzymes required for microbial survival.
相似化合物的比较
Similar Compounds
- 4-[(E)-(4-BROMOPHENYL)METHYLIDENE]AMINO-5-(3-ISOPROPOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-[(E)-(3-BROMOPHENYL)METHYLIDENE]AMINO-5-(4-DIMETHYLAMINOPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
3-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONITRILE is unique due to its specific structural features, such as the thienopyridine core and the presence of both bromophenyl and methylideneamino groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
分子式 |
C17H12BrN3S |
|---|---|
分子量 |
370.3 g/mol |
IUPAC 名称 |
3-[(4-bromophenyl)methylideneamino]-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H12BrN3S/c1-10-7-11(2)21-17-15(10)16(14(8-19)22-17)20-9-12-3-5-13(18)6-4-12/h3-7,9H,1-2H3 |
InChI 键 |
BHKGTFHOBVFBIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C(=C(S2)C#N)N=CC3=CC=C(C=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4Z)-1,1,1-trifluoro-4-[(furan-2-ylmethyl)imino]-3-(phenylcarbamoyl)-2-(trifluoromethyl)pentan-2-yl]benzamide](/img/structure/B11478252.png)


![N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B11478257.png)


![5-(2-bromophenyl)-6-(2-methoxydibenzo[b,d]furan-3-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11478284.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11478286.png)
![methyl 5-{(2S,3S,4S)-3-(acetyloxy)-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B11478290.png)




